molecular formula C21H38N4O6 B591020 Eglin c (42-45)-methyl ester . HCl CAS No. 133463-25-9

Eglin c (42-45)-methyl ester . HCl

Cat. No.: B591020
CAS No.: 133463-25-9
M. Wt: 442.557
InChI Key: MFZRAYFMAYEDAV-XAJHFOFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Esters are typically synthesized through a reaction known as esterification, where a carboxylic acid reacts with an alcohol in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of an ester consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The specific structure of “Eglin c (42-45)-methyl ester . HCl” would depend on the specific identities of these R groups .


Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and the Claisen condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of an ester depend on its specific structure. Generally, esters are less polar than carboxylic acids and alcohols, and they often have pleasant smells .

Scientific Research Applications

Applications in Lipid Analysis

A method using commercial aqueous concentrated HCl as an acid catalyst was developed for the preparation of fatty acid methyl esters (FAMEs) from various lipid classes for gas-liquid chromatography (GC). This process, which is critical for the fatty acid analysis of lipid samples, including fish oils, vegetable oils, and blood lipids, demonstrated yields of FAMEs greater than 96% for lipid classes such as sterol esters, triacylglycerols, phospholipids, and free fatty acids (FFAs) (Ichihara & Fukubayashi, 2010).

Insights into Protein Dynamics

Research into the dynamics of the small serine protease inhibitor eglin c at different pH levels utilized NMR spin relaxation experiments and molecular dynamics (MD) simulations. Findings indicated that despite a decrease in stability at acidic pH, eglin c maintains its native conformation and exhibits increased backbone rigidity. This study provides insights into protein responses to environmental changes, which is crucial for understanding protein structure and function (Hu et al., 2003).

Development of Protease Inhibitors

A study on optimizing the interactions between polypeptide protease inhibitors and their targets focused on eglin c and its inhibition of bacterial subtilisin. By randomizing adventitious contact residues, researchers identified variants with increased affinity and selectivity for target enzymes. This approach can be applied to developing potent, selective inhibitors for newly discovered proteases, providing a method for enhancing numerous protein-protein interactions (Komiyama et al., 2003).

Enhancing Inhibitor Selectivity

Further engineering of eglin c mutants at the P2′–P4′ positions resulted in more potent and selective inhibitors for the proprotein convertases furin and kexin. This research demonstrates the potential of site-directed mutation at P positions and optimization at P′ positions to alter the inhibitory specificity and selectivity of eglin c, offering insights into the design of selective enzyme inhibitors (Liu et al., 2004).

Biofuel Production from Wet Microalgae

A study on in situ transesterification of highly wet microalgae with hydrochloric acid (HCl) as a catalyst revealed that HCl is less affected by high moisture levels and requires lower amounts of catalyst and solvent compared to H2SO4. This process, resulting in fatty acid methyl ester yields over 90% at 95°C, suggests a feasible method for biodiesel production from wet microalgae, highlighting the potential of HCl in biofuel production (Kim et al., 2015).

Mechanism of Action

The mechanism of action of an ester would depend on its specific structure and the context in which it is used. For example, in a biological context, some esters are used as prodrugs, where the ester bond is cleaved in the body to release an active drug .

Safety and Hazards

The safety and hazards associated with an ester depend on its specific structure. Some esters are safe and used in food and cosmetics, while others can be harmful if ingested or come into contact with the skin .

Future Directions

The future directions of research on esters likely involve the development of new synthesis methods, the discovery of new ester-based materials, and the exploration of new uses for esters in fields like medicine and renewable energy .

Properties

IUPAC Name

methyl (2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O6/c1-11(2)10-15(21(30)31-6)23-20(29)17(13(5)26)25-19(28)16(12(3)4)24-18(27)14-8-7-9-22-14/h11-17,22,26H,7-10H2,1-6H3,(H,23,29)(H,24,27)(H,25,28)/t13-,14+,15+,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZRAYFMAYEDAV-XAJHFOFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.